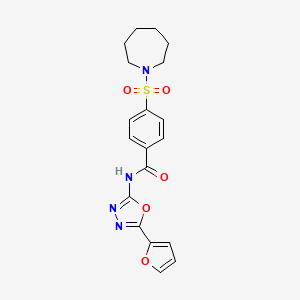

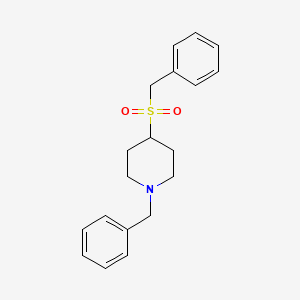

1-Benzyl-4-benzylsulfonylpiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

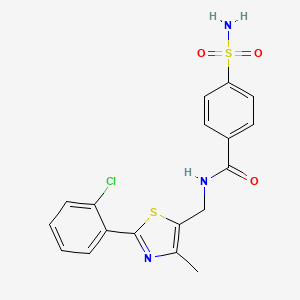

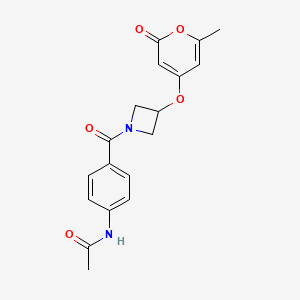

1-Benzyl-4-benzylsulfonylpiperidine (BBP) is a piperidine derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BBP is a small molecule that contains both a benzyl and a benzylsulfonyl group, which makes it an attractive target for drug development.

科学的研究の応用

Oligosaccharide Synthesis

Recent advancements in the synthesis of acidic and zwitterionic polysaccharides derive from the use of sulfonium ion-based activators, including the 1-benzenesulfinylpiperidine system. These activators have been shown to efficiently promote glycosylations using inreactive 1-thioglycosides, facilitating the assembly of complex oligosaccharide structures. This approach is particularly noteworthy for its application in the synthesis of bacterial polysaccharides, leveraging the stability of thioglycosides under diverse reaction conditions (L. J. V. D. Bos et al., 2007).

Novel Antidepressant Metabolism

The metabolism of Lu AA21004, a novel antidepressant, involves oxidative pathways leading to various metabolites, including a benzylic alcohol further oxidized to a benzoic acid derivative. This study highlights the enzymatic pathways involved in the drug's metabolism, providing insights into its pharmacokinetics and the role of CYP enzymes in the oxidative metabolism of pharmaceutical compounds (Mette G. Hvenegaard et al., 2012).

Ionic Liquid Catalysis

Research on the synthesis of 1,2,4,5-tetrasubstituted imidazoles has introduced novel ionic liquids as dual hydrogen-bond donors, significantly enhancing the efficiency of this synthetic route. This work exemplifies the innovative use of ionic liquids in catalysis, offering a solvent-free, environmentally friendly approach to synthesizing heterocyclic compounds (M. Zolfigol et al., 2013).

Inhibition of Carbonic Anhydrase

The synthesis of acridine and bis acridine sulfonamides has been explored for their inhibitory activity against cytosolic carbonic anhydrase isoforms. These compounds exhibit significant potential as inhibitors, demonstrating the therapeutic applications of sulfonamide derivatives in the modulation of enzymatic activity. This research offers a foundation for the development of new treatments targeting carbonic anhydrases (Ramazan Ulus et al., 2013).

Sulfonamide Derivatives Synthesis

The study on the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives underlines the potential of electrochemical methods in the regioselective synthesis of sulfonamide compounds. This approach avoids the use of toxic reagents, highlighting the role of green chemistry principles in the development of novel synthetic routes (Mahnaz Sharafi-kolkeshvandi et al., 2016).

特性

IUPAC Name |

1-benzyl-4-benzylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c21-23(22,16-18-9-5-2-6-10-18)19-11-13-20(14-12-19)15-17-7-3-1-4-8-17/h1-10,19H,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFWQCRPRWHAGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-benzylsulfonylpiperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde](/img/structure/B2991691.png)

![(Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(6-chloropyridin-3-yl)-3-hydroxyprop-2-enenitrile](/img/structure/B2991695.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2991698.png)

![7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2991705.png)